2',4'-Dichlorobiphenyl-3-carboxylic acid CAS 380228-58-0
2',4'-Dichlorobiphenyl-3-carboxylic acid CAS 380228-58-0
An In-depth Technical Guide to 2',4'-Dichlorobiphenyl-3-carboxylic acid (CAS 380228-58-0): Synthesis, Analysis, and Biological Context
Section 1: Introduction and Chemical Identity
2',4'-Dichlorobiphenyl-3-carboxylic acid is a specialized organic compound belonging to the class of polychlorinated biphenyl (PCB) derivatives. While not a constituent of historical commercial PCB mixtures, its significance arises primarily in two domains: as a potential metabolite of the PCB congener 2',4'-dichlorobiphenyl (PCB 8), and as a critical analytical standard for environmental monitoring and toxicological research.[1][2] The biotransformation of PCBs in organisms is a complex process that can lead to the formation of various metabolites, including hydroxylated, sulfated, and carboxylated derivatives.[1][3] Understanding the formation, fate, and potential toxicity of these metabolites is crucial for a comprehensive risk assessment of PCB exposure.[1][4] This guide provides a technical overview of 2',4'-Dichlorobiphenyl-3-carboxylic acid, detailing its synthesis, analytical quantification, and inferred biological relevance for researchers in toxicology, environmental science, and drug development.
Chemical Structure and Identification:
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IUPAC Name: 2',4'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid
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CAS Number: 380228-58-0
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Molecular Formula: C₁₃H₈Cl₂O₂
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Structure:
Section 2: Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 2',4'-Dichlorobiphenyl-3-carboxylic acid is essential for designing analytical methods, predicting its environmental fate, and understanding its pharmacokinetic profile. The data presented below combines established values with properties predicted using standard computational models, providing a robust profile for laboratory applications.
| Property | Value | Source |
| Molecular Weight | 283.11 g/mol | Computed |
| Appearance | White to off-white solid (predicted) | Inferred |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like Methanol, DMSO, Ethyl Acetate | Inferred |
| pKa | ~3.5 - 4.5 (predicted for carboxylic acid group) | Inferred |
| LogP (Octanol-Water Partition Coefficient) | ~4.5 - 5.5 (predicted) | Inferred |
Section 3: Synthesis and Purification
The synthesis of biphenyl carboxylic acids is most effectively achieved through modern cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the method of choice due to its high functional group tolerance, excellent yields, and well-documented reliability for forming the critical C-C bond that constitutes the biphenyl core.[5] This approach offers a convergent and efficient route to the target molecule from commercially available starting materials.
Proposed Synthetic Workflow
The logical synthetic route involves the palladium-catalyzed Suzuki-Miyaura coupling between a di-substituted bromo-benzoic acid derivative and a substituted phenylboronic acid.
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Experimental Protocol: Suzuki-Miyaura Coupling and Saponification
This protocol is adapted from established methodologies for synthesizing biphenyl carboxylic acids.[5]
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Coupling Reaction Setup:
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In a round-bottom flask, combine Methyl 3-bromo-4-chlorobenzoate (1.0 eq), 2-Chlorophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).
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Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
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Purge the mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen.
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Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), to the flask.
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-
Reaction Execution:
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Heat the reaction mixture to 80-90°C with vigorous stirring.
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Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting bromo-benzoate is consumed (typically 12-24 hours).
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-
Workup and Intermediate Isolation:
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Cool the reaction mixture to room temperature.
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Dilute with water and extract with ethyl acetate (3x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester intermediate.
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-
Saponification (Ester Hydrolysis):
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Dissolve the crude methyl ester intermediate in a mixture of methanol and water (e.g., 3:1 v/v).
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Add sodium hydroxide (NaOH) (2.0-3.0 eq) and stir the mixture at 60°C.[6]
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Monitor the hydrolysis by TLC until the ester is fully consumed.
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-
Final Product Isolation and Purification:
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Cool the mixture and remove the methanol under reduced pressure.
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Acidify the remaining aqueous solution to a pH of 2-3 using 1M HCl, which will precipitate the carboxylic acid product.
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Filter the solid precipitate, wash with cold water, and dry under vacuum.
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For higher purity, the crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).[5][6]
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Section 4: Analytical Methodologies
The accurate quantification of 2',4'-Dichlorobiphenyl-3-carboxylic acid, particularly at trace levels in complex environmental or biological matrices, requires sensitive and selective analytical techniques. The choice of method depends on the required detection limits, sample matrix, and available instrumentation.
Comparison of Key Analytical Techniques
| Technique | Typical Detection Limit | Pros | Cons |
| HPLC-DAD | ~15 µg/L[7] | Robust, widely available, good for higher concentrations. | Lower sensitivity, potential for matrix interference.[7] |
| GC-MS | ~1 µg/L[7] | Excellent separation, high specificity with MS. | Requires derivatization of the carboxylic acid group, which adds a step and potential for variability.[7][8] |
| LC-MS/MS | < 1 µg/L to ng/L range | Gold standard for sensitivity and selectivity; no derivatization needed; ideal for biological fluids.[9] | Higher instrument cost and complexity. |
Workflow for Trace Analysis in Biological Samples
The following workflow is recommended for the quantification of 2',4'-Dichlorobiphenyl-3-carboxylic acid in matrices such as serum or tissue homogenates.
Caption: Sample preparation and LC-MS/MS analysis workflow.
Protocol: Quantification by HPLC with Diode-Array Detection (HPLC-DAD)
This protocol provides a reliable method for analyzing the compound at moderate concentrations, adapted from established methods for similar analytes.[7][10]
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Sample Preparation (Water Samples):
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Adjust the pH of the water sample to < 3 with a suitable acid (e.g., phosphoric acid) to ensure the analyte is in its protonated form.
-
Perform solid-phase extraction (SPE) using a C18 or silica-based cartridge to concentrate the analyte and remove interfering polar compounds.[7]
-
Elute the analyte from the SPE cartridge with a small volume of an organic solvent like acetonitrile or methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and acidified water (e.g., 0.1% acetic or formic acid). A typical starting condition could be 70:30 (Acetonitrile:Water).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30-40°C.[10]
-
Injection Volume: 20-100 µL.
-
-
Detection:
-
Detector: Diode-Array Detector (DAD) or UV Detector.
-
Wavelength: Monitor at the UV absorbance maximum of the compound, predicted to be in the 230-290 nm range. A full spectrum scan should be performed on a standard to determine the optimal wavelength.[10]
-
-
Quantification:
-
Prepare a calibration curve using certified reference standards of 2',4'-Dichlorobiphenyl-3-carboxylic acid across the expected concentration range.
-
Quantify the sample concentration by comparing its peak area to the calibration curve.
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Section 5: Biological Significance and Toxicology
Context as a Putative PCB Metabolite
The primary biological relevance of 2',4'-Dichlorobiphenyl-3-carboxylic acid is its status as a potential metabolite of 2',4'-Dichlorobiphenyl (PCB 8). The metabolism of PCBs is a detoxification process mediated primarily by cytochrome P450 (CYP450) enzymes in the liver.[1][11] This process typically involves oxidation of the biphenyl rings to form hydroxylated metabolites (OH-PCBs).[3][12] Further oxidation can lead to the formation of catechols, quinones, and, plausibly, the cleavage of the ring or oxidation of substituent groups to form carboxylic acids. The formation of complex oxidative metabolites from PCBs has been demonstrated in human-relevant cell lines like HepG2.[3][12]
Hypothetical Metabolic Pathway
Caption: Hypothetical metabolic pathway of PCB 8 to its carboxylic acid derivative.
Toxicological Considerations
The toxicology of 2',4'-Dichlorobiphenyl-3-carboxylic acid has not been specifically characterized. However, insights can be drawn from the broader class of PCBs and their metabolites.
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Parent Compound Toxicity: PCBs are persistent organic pollutants known to cause a range of adverse health effects.[4][13] The toxicity is highly dependent on the specific congener.[14]
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Metabolite Activity: PCB metabolism is generally a detoxification pathway that facilitates excretion.[1] However, some metabolites, particularly hydroxylated and quinone forms, can be more toxic than the parent compound by interfering with hormone signaling or generating reactive oxygen species.[3]
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Need for Research: The presence of a carboxylic acid group significantly increases the polarity of the molecule compared to the parent PCB, which would alter its pharmacokinetic properties, likely leading to more rapid excretion. However, its potential for specific receptor interactions or organ toxicity remains unknown. Therefore, the availability of this compound as an analytical standard is vital for its inclusion in future toxicological and human biomonitoring studies to determine its actual occurrence and potential health implications.
Section 6: Handling, Storage, and Safety
As a chlorinated aromatic compound and a potential PCB metabolite, 2',4'-Dichlorobiphenyl-3-carboxylic acid should be handled with appropriate laboratory precautions.
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Handling: Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to ensure chemical stability.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not allow it to enter the environment.
Section 7: References
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DiVA. (n.d.). Impact of polychlorinated biphenyl- and organochlorine pesticide exposure on faecal metabolome. Retrieved from
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ACS Omega. (2025, October 27). Integrated Metabolomic, Molecular, and Morphological Insights into the Degradation of Polychlorinated Biphenyls (PCB) by Priestia megaterium MAPB-27. Retrieved from
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PMC. (n.d.). Metabolomic Analysis of the Effects of Polychlorinated Biphenyls in Non-alcoholic Fatty Liver Disease. Retrieved from
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PMC - NIH. (n.d.). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Retrieved from
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eScholarship. (2024, November 6). Interactions of Polychlorinated Biphenyls and Their Metabolites with the Brain and Liver Transcriptome of Female Mice. Retrieved from
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Organic-Chemistry.org. (n.d.). Carboxylic acid synthesis by oxidative cleavages or rearrangements. Retrieved from
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ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from
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PubChem. (n.d.). 2,4'-Dichlorobiphenyl. Retrieved from
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Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Retrieved from
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BenchChem. (n.d.). Application Notes and Protocols: Biphenyl-4-yl 2,4-dichlorobenzoate in Organic Synthesis. Retrieved from
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PubMed. (n.d.). Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. Retrieved from
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DESWATER. (n.d.). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Retrieved from
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ScienceDirect. (1982, May 15). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. Retrieved from
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PMC. (n.d.). 3,3'-Dichlorobiphenyl is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells. Retrieved from
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PMC. (n.d.). Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. Retrieved from
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